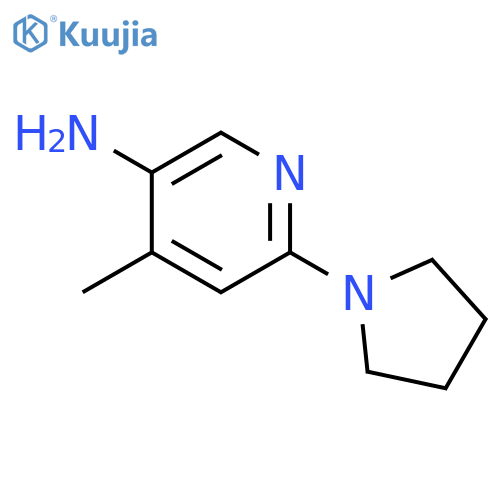Cas no 850172-55-3 (4-methyl-6-(1-pyrrolidinyl)-3-Pyridinamine)

850172-55-3 structure
商品名:4-methyl-6-(1-pyrrolidinyl)-3-Pyridinamine
4-methyl-6-(1-pyrrolidinyl)-3-Pyridinamine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-6-(1-pyrrolidinyl)-3-Pyridinamine
- 5-AMINO-4-METHYL-2-(1-PYRROLIDINYL)PYRIDINE
- SCHEMBL1100741
- JQAZDDWKDBPEKZ-UHFFFAOYSA-N
- DA-39086
- 3-amino-4-methyl-6-(pyrrolidin-1-yl)pyridine
- 4-Methyl-6-pyrrolidin-1-ylpyridin-3-amine
- 850172-55-3
- A1-01376
- AKOS017516306
- 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
-
- インチ: InChI=1S/C10H15N3/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3
- InChIKey: JQAZDDWKDBPEKZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 177.126597491Da
- どういたいしつりょう: 177.126597491Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 42.2Ų
4-methyl-6-(1-pyrrolidinyl)-3-Pyridinamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621812-1g |
4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine |
850172-55-3 | 98% | 1g |
¥7165.00 | 2024-07-28 |
4-methyl-6-(1-pyrrolidinyl)-3-Pyridinamine 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
850172-55-3 (4-methyl-6-(1-pyrrolidinyl)-3-Pyridinamine) 関連製品
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
